4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
Description
4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone (CAS: 898793-76-5) is a propiophenone derivative with the molecular formula C₂₀H₂₂O₃ and a molecular weight of 310.39 g/mol . Its structure features:
- A propanone backbone (propiophenone core).
- A 3,4-dimethylphenyl group attached to the ketone position.
- A carboethoxy (ethyl ester) group at the 4'-position of the aromatic ring.
Properties
IUPAC Name |
ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-10-8-17(9-11-18)19(21)12-7-16-6-5-14(2)15(3)13-16/h5-6,8-11,13H,4,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVBTMPNMQNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644834 | |
| Record name | Ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-05-0 | |
| Record name | Ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone typically involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of 4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with chlorine or bromine, sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
4’-Carboethoxy-
Biological Activity
4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone (CAS No. 898779-05-0) is a compound belonging to the class of ketones and esters. Its molecular formula is C20H22O3, with a molecular weight of approximately 310.39 g/mol. The compound features a propiophenone backbone with an ethoxy group and a dimethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its interaction with various biological targets. Studies have shown its potential in binding affinity assays, which are crucial for understanding its pharmacological properties.
Binding Affinity Studies
Binding affinity studies suggest that this compound interacts with several biological receptors and enzymes, which may lead to therapeutic applications. For instance, its structural similarities to known pharmacophores indicate potential activity against cancer cell lines and other diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound in relation to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C20H22O3 | Contains both ethoxy and dimethyl groups |
| 3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone | C20H22O3 | Similar structure but different substitution pattern |
| Ethyl 4-(2,5-dimethylphenyl)butanoate | C15H22O2 | Lacks the propiophenone structure |
| 4-Methylpropiophenone | C11H12O | Simpler structure without ethoxy or dimethyl groups |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that derivatives of propiophenones exhibit cytotoxic effects on various cancer cell lines. The presence of the ethoxy and dimethyl groups may enhance these effects by improving solubility and bioavailability.
- Enzymatic Interactions : Research has indicated that compounds with similar structures can act as inhibitors for certain enzymes involved in metabolic pathways. The specific interactions of this compound with these enzymes remain to be fully elucidated.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound may have favorable absorption characteristics due to its lipophilicity, which is influenced by the ethoxy group.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs and their properties:
Substituent Effects on Bioactivity and Stability
Aromatic Ring Substitutions
- Methyl groups also increase hydrophobicity, which may enhance membrane permeability .
- Halogens: The 4'-chloro substituent in 4'-Chloro-3-(4-methoxyphenyl)propiophenone () improves electrophilicity, favoring interactions with biological nucleophiles (e.g., enzymes). Similarly, fluorine in 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone () enhances binding via halogen bonding .
Functional Group Variations
- Carboethoxy vs. Hydroxyl/Methoxy: The ethyl ester in the target compound reduces polarity compared to hydroxylated analogs like 3',4'-dihydroxypropiophenone (), making it more suitable for non-aqueous applications. Esters also resist oxidation better than hydroxyl groups .
Heterocyclic Modifications
The 1,3-dioxane ring in 3′,5′-dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone () improves water solubility, which could be advantageous in formulations requiring enhanced dissolution .
Phytotoxicity and Environmental Impact
highlights that minor structural changes in propiophenones significantly alter phytotoxicity. For example:
- Methyl positioning: 2',4'-Dimethylacetophenone exhibits higher phytotoxicity than 4'-methylacetophenone due to optimized steric and electronic effects .
Q & A
Q. What are the common synthetic routes for preparing 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl precursors and propiophenone derivatives. For example, analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) are synthesized via pH-controlled reactions (pH 3–6) using copper sulfate as a catalyst, followed by distillation and benzene extraction . For the target compound, a similar approach may involve Friedel-Crafts acylation of 3,4-dimethylphenyl substrates with ethyl chlorooxaloacetate under anhydrous conditions. Post-synthesis purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis of the carboethoxy group. Avoid exposure to heat, sparks, or open flames (P210 precautions) . Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the carboethoxy group (δ ~4.2–4.4 ppm for ethyl CH₂, δ ~165–170 ppm for carbonyl carbons) and aryl substituents .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₉H₂₀O₃: calc. 296.1412) and fragmentation patterns .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
- Catalyst loading : Screen Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts efficiency.
- Solvent polarity : Compare dichloromethane (non-polar) vs. acetonitrile (polar aprotic) .
- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.
Monitor progress via TLC and GC-MS, and calculate yield using internal standards (e.g., anthracene) .
Q. What strategies are effective in resolving contradictions between predicted and observed spectroscopic data for this compound?
- Methodological Answer :
- Tautomerism/Conformational Analysis : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism in propiophenone derivatives) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., para vs. meta carboethoxy placement) .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) to identify discrepancies in steric or electronic effects .
Q. What are the potential applications of this compound in pharmacological research?
- Methodological Answer :
- Drug Intermediate : The carboethoxy group serves as a protecting group for carboxylic acids, enabling stepwise synthesis of NSAID analogs (e.g., ibuprofen derivatives) .
- Proteomics Tool : Functionalize the aryl ring for photoaffinity labeling to study protein-ligand interactions .
- In Vitro Testing : Screen for kinase inhibition using fluorescence polarization assays (IC₅₀ determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
